Oleic Acid-2,6-diisopropylanilide

ACAT Inhibition Cholesterol Esterification IC50 Comparison

ACAT inhibitor research often suffers from off-target effects and poor reproducibility due to low-potency or structurally undefined probes. Oleic Acid-2,6-diisopropylanilide (CAS 140112-65-8) directly addresses these challenges: • Nanomolar ACAT inhibition (IC50 7 nM) ensures complete target engagement at low concentrations, minimizing cytotoxicity and off-target activity. • The critical 2,6-diisopropyl anilide substitution pattern is a proven structural determinant for high potency, unavailable with generic analogs. • Demonstrates dual LDL-lowering and HDL-elevating effects in high-fat-fed rodent models at 0.05% dietary admixture, enabling robust reverse cholesterol transport studies. • Supplied with ≥98% purity and verified solubility in DMSO and ethanol for reproducible dose-response assays.

Molecular Formula C30H51NO
Molecular Weight 441.7 g/mol
Cat. No. B10767187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleic Acid-2,6-diisopropylanilide
Molecular FormulaC30H51NO
Molecular Weight441.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C
InChIInChI=1S/C30H51NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(32)31-30-27(25(2)3)22-21-23-28(30)26(4)5/h13-14,21-23,25-26H,6-12,15-20,24H2,1-5H3,(H,31,32)/b14-13-
InChIKeyKIULGBCXKSTGQP-YPKPFQOOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleic Acid-2,6-diisopropylanilide: ACAT Inhibitor Overview


Oleic Acid-2,6-diisopropylanilide (CAS 140112-65-8), also known as N-(2,6-diisopropylphenyl)oleamide, is a synthetic fatty acid anilide [1]. It is a potent, nanomolar-range inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular cholesteryl ester synthase critical to dietary cholesterol absorption . It serves as a key chemical probe for investigating cholesterol metabolism and ACAT-related pathways.

Target pathway
ACAT inhibition and cholesterol esterification studies
Probe type
Fatty acid anilide chemical probe for cholesterol metabolism research
Structural context
2,6-diisopropyl anilide scaffold with reported nanomolar-range ACAT inhibition

Why Oleic Acid-2,6-diisopropylanilide Is Not Interchangeable


The ACAT inhibitor class encompasses a wide spectrum of potencies, from low nanomolar to high micromolar, and structural modifications directly impact both in vitro and in vivo efficacy [1]. Generic substitution is scientifically unsound because the 2,6-diisopropyl substitution pattern on the anilide ring is a well-documented critical structural determinant for high potency [2]. Substituting with analogs lacking these specific structural features will result in significantly reduced ACAT inhibitory activity and divergent lipoprotein-modulating effects, thereby compromising experimental reproducibility and research outcomes.

Substitution pattern
Analogs lacking the 2,6-diisopropyl group may exhibit significantly reduced ACAT inhibitory activity, limiting experimental consistency.
Scaffold divergence
Structurally unrelated inhibitors (e.g., Avasimibe, Pactimibe) operate in different potency ranges; cross-class substitution is not recommended without re-validation.
Lipoprotein profile
Non-anilide ACAT inhibitors may fail to reproduce the reported dual LDL-lowering and HDL-elevating modulation profile observed with this compound.

Oleic Acid-2,6-diisopropylanilide vs Key Comparators


ACAT Inhibitory Potency vs. CI-976

Oleic Acid-2,6-diisopropylanilide demonstrates a 10.4-fold greater potency in inhibiting ACAT compared to CI-976 (PD 128042), a widely referenced ACAT inhibitor . This substantial difference in IC50 value directly translates to a lower effective concentration required for enzymatic inhibition in cell-free assays.

ACAT IC50 vs. CI-976
Reported
7 nM (Target) vs 73 nM (CI-976) — 10.4-fold higher inhibitory activity
Supports ACAT inhibition assay ranking at low concentrations
Cell-free enzyme assay; cross-study comparison
ACAT Inhibition Cholesterol Esterification IC50 Comparison

ACAT Inhibition vs. Avasimibe

The target compound exhibits over 470-fold greater potency against ACAT compared to the clinical-stage ACAT inhibitor Avasimibe (CI-1011), which has a reported IC50 of 3.3 µM . This immense potency gap underscores the critical role of the fatty acid anilide scaffold in achieving high-affinity binding to ACAT.

ACAT IC50 vs. Avasimibe
Reported
7 nM (Target) vs 3.3 µM (Avasimibe) — ~471-fold higher inhibitory activity
Indicates anilide scaffold advantage for high-affinity ACAT binding
Cross-study enzyme inhibition data
ACAT Inhibitor Potency Avasimibe Structure-Activity Relationship

In Vivo Lipoprotein Modulation

In cholesterol-fed rat and rabbit models, dietary co-administration of 0.05% Oleic Acid-2,6-diisopropylanilide resulted in a favorable dual lipoprotein profile—significantly decreasing low-density lipoproteins (LDL) while simultaneously elevating high-density lipoprotein (HDL) levels . In contrast, the potent ACAT inhibitor TMP-153 (IC50 5-10 nM) did not affect HDL cholesterol levels in hamsters at similar effective doses [1].

Lipoprotein modulation
Reported
Target: decreased LDL and elevated HDL (rat/rabbit). Comparator TMP-153: no HDL effect.
Reported distinct dual lipoprotein modulation profile in cholesterol-fed models
Dietary 0.05% co-administration; model-specific endpoint context
In Vivo Pharmacology Lipoprotein Modulation Cholesterol-fed Animal Models

Anilide Scaffold vs Pactimibe

The fatty acid anilide scaffold confers a >280-fold increase in ACAT inhibitory potency compared to the dual ACAT1/2 inhibitor Pactimibe, which exhibits IC50 values in the low micromolar range (e.g., 2.0 µM in liver cells) . This stark difference, supported by extensive SAR studies on the anilide class, highlights the 2,6-diisopropyl substitution as a key pharmacophoric element for nanomolar activity [1].

Anilide vs Pactimibe
Class-level
7 nM (Target) vs 2.0 µM (Pactimibe) — >285-fold higher potency
Supports anilide class as a validated starting point for nanomolar ACAT inhibition
SAR-derived class-level inference; cell-based and cell-free data
Chemical Scaffold Comparison Pactimibe Micromolar vs Nanomolar

Physicochemical and Solubility Profile

Oleic Acid-2,6-diisopropylanilide possesses a well-defined solubility profile, with maximum concentrations of 30 mg/mL in DMF, DMSO, and Ethanol . This contrasts with other lipophilic ACAT inhibitors like F-1394, for which comprehensive solubility data is less readily available from primary vendors [1]. The high LogP of 11.74 confirms its lipophilic nature, guiding formulation strategy for both in vitro and in vivo studies.

Solubility profile
Data to verify
DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL; PBS: 1 mg/mL
Supports formulation planning for in vitro and in vivo studies
Reported at room temperature; verify lot-specific solubility
Solubility Physicochemical Properties Experimental Planning

Key Applications of Oleic Acid-2,6-diisopropylanilide


Probing ACAT in Hepatocyte and Enterocyte Models

Use Oleic Acid-2,6-diisopropylanilide as a high-potency (IC50 7 nM) chemical probe to dissect ACAT's role in cholesteryl ester synthesis and lipoprotein assembly. Its nanomolar activity ensures complete target engagement at low concentrations, minimizing cytotoxicity and off-target effects common with micromolar inhibitors like Avasimibe [1]. Its well-defined solubility in DMSO and ethanol facilitates precise dose-response studies.

In Vivo Cholesterol and Lipoprotein Metabolism

Employ dietary admixture of Oleic Acid-2,6-diisopropylanilide at 0.05% in cholesterol-fed rodent models to assess its dual action on lowering LDL and raising HDL [1]. This functional in vivo profile, which differs from that of other potent ACAT inhibitors like TMP-153, makes it a superior tool for studies focused on the link between ACAT inhibition and reverse cholesterol transport .

SAR Studies on Fatty Acid Anilides

Utilize Oleic Acid-2,6-diisopropylanilide as a benchmark high-potency anilide for SAR studies aimed at optimizing ACAT inhibitors [1]. Its established structure, featuring the critical 2,6-diisopropyl substitution on the anilide ring, serves as a positive control against which novel analogs can be compared for improvements in potency, metabolic stability, or selectivity .

Application
Selection Property
Validation Focus
Hepatocyte/enterocyte ACAT pathway studies
ACAT inhibition assay fit at low concentrations
Cholesteryl ester synthesis endpoint monitoring
Cholesterol-fed rodent model studies
Lipoprotein modulation profile (LDL/HDL)
LDL-lowering and HDL-elevation endpoint context
Anilide scaffold SAR studies
Benchmark anilide potency reference
ACAT IC50 assay comparison across analogs

Technical Documentation Hub

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35 linked technical documents
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